(R,R)-Ethambutol-d4 Dihydrochloride
説明
(R,R)-Ethambutol-d4 Dihydrochloride is a deuterium-labeled derivative of ethambutol, a first-line antituberculosis agent. This compound (CAS 1129526-19-7) is specifically engineered with four deuterium atoms replacing hydrogen atoms at the ethylenediamine bridge, resulting in the molecular formula C10H22D4Cl2N2O2 and a molecular weight of 281.26 . It is used as an analytical reference standard in drug metabolism, pharmacokinetic (PK), and pharmacodynamic (PD) studies. Its deuterated structure enables precise tracking via mass spectrometry, facilitating investigations into metabolic pathways, drug-drug interactions, and bioavailability . The compound is provided at >95% HPLC purity and stored at +4°C .
特性
分子式 |
C₁₀H₂₂D₄Cl₂N₂O₂ |
|---|---|
分子量 |
281.26 |
同義語 |
(2R,2’R)-2,2’-(1,2-Ethanediyldiimino)bis-1-butanol-d4 Dihydrochloride |
製品の起源 |
United States |
科学的研究の応用
Pharmacokinetic Studies
Pharmacokinetic studies involving (R,R)-Ethambutol-d4 are crucial for understanding the absorption, distribution, metabolism, and excretion of ethambutol in different patient populations. The deuterated compound allows for precise tracking of the drug's behavior in biological systems using advanced analytical techniques such as mass spectrometry.
- Case Study: Hemodialysis Impact
A study demonstrated that ethambutol is dialyzable, with a significant reduction in serum concentrations observed during hemodialysis sessions. The mean decrease was about 41%, indicating that therapeutic drug monitoring is essential for patients undergoing hemodialysis who are treated with ethambutol .
Drug Interaction Studies
(R,R)-Ethambutol-d4 is also utilized to investigate potential drug-drug interactions, particularly with other antituberculosis medications or drugs used in co-infections like HIV.
- Case Study: Delamanid Interaction
Research has shown that coadministration of delamanid with ethambutol did not significantly alter the pharmacokinetics of either drug. This finding is critical for optimizing treatment regimens for patients with multidrug-resistant tuberculosis .
Therapeutic Drug Monitoring
The use of (R,R)-Ethambutol-d4 in therapeutic drug monitoring (TDM) helps ensure that patients receive optimal dosing to maximize efficacy while minimizing toxicity.
- Clinical Relevance
Monitoring serum concentrations of ethambutol can prevent adverse effects such as optic neuropathy, which is associated with high doses or prolonged use . TDM protocols are increasingly recommended for patients on combination therapy to avoid treatment failures due to suboptimal drug exposure .
Research on Resistance Mechanisms
The deuterated form can aid in studies aimed at understanding resistance mechanisms in Mycobacterium tuberculosis. By tracking the metabolic pathways and interactions of (R,R)-Ethambutol-d4, researchers can identify how resistant strains develop and how they respond to treatment.
- Study Findings
Investigations into the presence of less active enantiomers in formulations have highlighted the importance of using pure forms of ethambutol to combat resistance effectively. The differential scanning calorimetric method has been employed to assess the quality of bulk drug samples and formulations .
Development of Analytical Methods
The development of reliable analytical methods for quantifying (R,R)-Ethambutol-d4 in biological matrices is another significant application. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) has been established as a robust technique for this purpose.
類似化合物との比較
Ethambutol Hydrochloride
The non-deuterated parent compound, Ethambutol Hydrochloride (CAS 1070-11-7), has the molecular formula C10H24N2O2·2HCl (MW 277.23). Unlike its deuterated counterpart, it is therapeutically used as a tuberculostatic agent and exists as the (S,S) -enantiomer, whereas (R,R)-Ethambutol-d4 is a stereoisomer with distinct spatial configuration . This stereochemical difference renders the (R,R) form pharmacologically inactive for tuberculosis treatment but valuable as a research tool for isotopic tracing .
Levocetirizine Dihydrochloride
Levocetirizine Dihydrochloride (CAS 130018-87-0), an antihistamine, shares the dihydrochloride salt formulation but diverges structurally and functionally. Its molecular formula (C21H25ClN2O3·2HCl , MW 461.81) and mechanism of action (histamine H1-receptor antagonism) highlight its role in allergy management rather than antimicrobial activity .
Isotopically Labeled Compounds
Ecgonine Methylester-D3.HCl
This deuterated cocaine metabolite (CAS DEA No. 9180 CII) has the formula C10H14D3NO3·HCl (MW 238.73). Like (R,R)-Ethambutol-d4, it serves as a reference standard but is tailored for cocaine metabolism studies. Its three deuterium atoms enable differentiation between endogenous and exogenous compounds in forensic toxicology .
EDDP-D3 Perchlorate
EDDP-D3 Perchlorate (MW 380.89, C20H21D3N+·ClO4 ) is a deuterium-labeled opioid metabolite used to monitor methadone adherence. While both EDDP-D3 and Ethambutol-d4 utilize deuterium for isotopic tracing, their applications diverge: EDDP-D3 supports opioid research, whereas Ethambutol-d4 focuses on antituberculosis drug dynamics .
Data Tables
Table 1: Comparative Analysis of Key Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number | Primary Application | Isotopic Labeling | Purity |
|---|---|---|---|---|---|---|
| (R,R)-Ethambutol-d4 Dihydrochloride | C10H22D4Cl2N2O2 | 281.26 | 1129526-19-7 | Drug Metabolism Studies | D4 | >95% (HPLC) |
| Ethambutol Hydrochloride | C10H24N2O2·2HCl | 277.23 | 1070-11-7 | Tuberculosis Treatment | None | ≥98% |
| Levocetirizine Dihydrochloride | C21H25ClN2O3·2HCl | 461.81 | 130018-87-0 | Antihistamine Therapy | None | Pharmacopeial Grade |
| Ecgonine Methylester-D3.HCl | C10H14D3NO3·HCl | 238.73 | DEA No. 9180 CII | Cocaine Metabolite Analysis | D3 | Variable |
| EDDP-D3 Perchlorate | C20H21D3N+·ClO4 | 380.89* | Not Specified | Opioid Metabolite Analysis | D3 | Variable |
*Sum of fragment masses: 281.44 (EDDP-D3) + 99.45 (ClO4⁻) .
Q & A
Q. How can researchers confirm the stereochemical purity of (R,R)-Ethambutol-d4 Dihydrochloride in synthesized batches?
Methodological Answer:
- Infrared Spectroscopy (IR): Compare the IR spectrum of the synthesized compound with pharmacopeial reference standards. Spectral concordance in key absorption bands (e.g., amine and chloride peaks) confirms structural integrity .
- Thin-Layer Chromatography (TLC): Use silica gel plates with a mobile phase of ethyl acetate, glacial acetic acid, and hydrochloric acid. Compare the Rf values and spot intensity of the test sample against a reference standard to detect impurities like 2-aminobutanol .
- Deuterium Quantification: Employ mass spectrometry (MS) or nuclear magnetic resonance (NMR) to verify the incorporation of deuterium at specified positions, ensuring isotopic purity .
Q. What analytical techniques are suitable for quantifying (R,R)-Ethambutol-d4 Dihydrochloride in anti-tuberculosis formulations?
Methodological Answer:
- Potentiometric Titration: Dissolve the sample in water with dilute hydrochloric acid and titrate using a standardized base. This method is validated for assay precision in pharmacopeial guidelines .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a UV detector (λ = 210–280 nm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0). Validate the method for linearity (R² > 0.995) and limit of detection (LOD < 0.1 µg/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for (R,R)-Ethambutol-d4 Dihydrochloride under varying humidity conditions?
Methodological Answer:
- Controlled Degradation Studies: Expose the compound to relative humidity (RH) levels of 40%, 75%, and 90% at 25°C for 6 months. Monitor degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify hydrolysis pathways .
- Statistical Analysis: Apply ANOVA to compare degradation rates across conditions. For example, if conflicting data arise at 75% RH, use Tukey’s HSD test to determine if differences are significant (p < 0.05) .
- Isotopic Stability Assessment: Track deuterium retention using MS under stress conditions to evaluate isotopic exchange risks .
Q. What experimental design optimizes the synthesis of (R,R)-Ethambutol-d4 Dihydrochloride to minimize racemization?
Methodological Answer:
- Chiral Resolution: Use chiral catalysts (e.g., tartaric acid derivatives) during the synthesis of the ethambutol intermediate. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
- Temperature Control: Maintain reaction temperatures below 30°C to prevent thermal racemization. Validate via kinetic studies comparing ee at 20°C vs. 40°C .
- Deuterium Incorporation: Optimize deuteration steps using deuterated solvents (e.g., D2O) and catalysts to ensure >98% isotopic purity .
Q. How can researchers validate a novel GC-FID method for detecting (R,R)-Ethambutol-d4 Dihydrochloride degradation products in environmental samples?
Methodological Answer:
- Method Suitability Testing: Follow ICH Q2(R1) guidelines for validation parameters:
- Linearity: Calibrate with 5–7 concentration levels (R² ≥ 0.990).
- Recovery: Spike soil samples with known degradation products (e.g., 2-aminobutanol) and measure recovery (target: 90–110%) .
- Cross-Validation: Compare results with LC-MS/MS data to resolve discrepancies in peak identification .
Data Analysis and Interpretation
Q. How should researchers address outliers in pharmacokinetic data for (R,R)-Ethambutol-d4 Dihydrochloride?
Methodological Answer:
- Grubbs’ Test: Apply this statistical test to identify outliers in AUC or Cmax values. For example, if a plasma concentration datum deviates by >2σ, investigate experimental variables (e.g., sample handling errors) .
- Mechanistic Modeling: Use compartmental pharmacokinetic models to determine if outliers align with non-linear absorption kinetics or enzyme saturation .
Q. What strategies differentiate between isotopic effects and experimental artifacts in deuterated ethambutol studies?
Methodological Answer:
- Control Experiments: Compare deuterated and non-deuterated analogs under identical conditions. For instance, measure metabolic half-lives in hepatic microsomes to isolate isotope-specific effects .
- Isotope Ratio Monitoring: Employ high-resolution MS to track deuterium loss during in vitro assays, distinguishing true metabolic degradation from preparation artifacts .
Reference Standards and Compliance
Q. How do pharmacopeial reference standards for Ethambutol Hydrochloride apply to its deuterated analog?
Methodological Answer:
- Cross-Validation: Use non-deuterated Ethambutol Hydrochloride reference standards (e.g., USP/Ph. Eur.) as a baseline for HPLC and IR methods. Adjust retention times or spectral baselines to account for deuterium-induced shifts .
- Regulatory Alignment: Ensure deuterated analogs meet ICH Q6A specifications for identity, assay, and impurities, with additional documentation for isotopic purity .
Ethical and Reporting Considerations
Q. How can researchers ensure ethical reporting of contradictory data in (R,R)-Ethambutol-d4 Dihydrochloride studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
